4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with fluorophenyl and difluorobenzenesulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . This is followed by further reactions to introduce the difluorobenzenesulfonyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular signaling pathways, such as protein kinases . This inhibition can lead to the modulation of cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters and has shown selectivity towards ENT2 over ENT1.
4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound has been studied for its antiviral activity and has shown promising results against avian paramyxo virus.
Uniqueness
What sets 4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C20H17F3N4O2S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C20H17F3N4O2S/c21-15-3-1-14(2-4-15)18-12-20(25-13-24-18)26-7-9-27(10-8-26)30(28,29)19-11-16(22)5-6-17(19)23/h1-6,11-13H,7-10H2 |
InChI Key |
JOEVHXGSFUYWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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